4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine
Overview
Description
Synthesis Analysis
The synthesis of TASP0433864 involves several steps, including the cyclization of 2-methoxyethanamine with 4-methylthioaniline to form 4-(methylthio)-2-(2-methoxyethyl)aniline, which is then reacted with piperazine to form 2-(4-(methylthio)-2-(2-methoxyethyl)phenyl)piperazine. This compound is then treated with hydrogen sulfide to form TASP0433864.Molecular Structure Analysis
The molecular formula of “4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine” is C9H19N3S. Its molecular weight is 201.33 g/mol.Chemical Reactions Analysis
Tetrahydro-4H-thiopyran-4-ones are successfully employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors and electrochromic materials, synthetic analogs of natural compounds, and biologically active substances . Syntheses involving tetrahydro-4H-thiopyran-4-ones are usually based on substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .Physical and Chemical Properties Analysis
“this compound” is a white to off-white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. It has a melting point of 108-109°C and a boiling point of 409.38°C at 760 mmHg.Mechanism of Action
Piperazine derivatives
Piperazine is a common structural motif in many pharmaceuticals and drugs . It’s known for its ability to form hydrogen bonds and interact with biological targets . This suggests that “4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine” might interact with its targets through similar mechanisms.
Tetrahydro-2H-thiopyran derivatives
Tetrahydro-2H-thiopyran is a six-membered ring with one sulfur atom and five carbon atoms, saturated with hydrogen atoms . This ring system is less common but can be found in some biologically active molecules .
Primary amines
The presence of an ethane-1-amine group (primary amine) suggests potential for further functionalization or reactivity . Primary amines can act as nucleophiles, reacting with various electrophiles .
Safety and Hazards
“4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-amine” should be handled with care. It should be avoided from direct contact with skin and eyes . Good ventilation conditions should be maintained during its use, and appropriate protective equipment should be worn . It should be kept away from open flames and high temperatures . This compound may be harmful to the environment, and should be disposed of in accordance with local environmental regulations .
Properties
IUPAC Name |
4-(thian-4-yl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3S/c10-12-5-3-11(4-6-12)9-1-7-13-8-2-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOMXCOPHVOHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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